Benzomalvin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

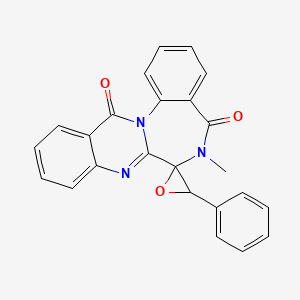

Benzomalvin C is a naturally occurring compound isolated from the marine fungus Aspergillus sp. and Penicillium sp. It is a member of the benzodiazepine family and has a unique structure characterized by an epoxide group at C-19 and C-20, which is not present in other benzomalvins such as benzomalvin A, B, or E . This compound is known for its weak antagonistic activity against the neurokinin-1 (NK1) receptor and its inhibitory effect on indolamine 2,3-dioxygenase (IDO) .

Métodos De Preparación

Benzomalvin C can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from marine fungi such as Aspergillus sp. and Penicillium sp. using column chromatography and semipreparative high-performance liquid chromatography (HPLC) . The synthetic route involves the use of phenylalanine and anthranilic acid as starting materials, followed by a series of reactions to form the benzodiazepine-quinazolinone structure .

Análisis De Reacciones Químicas

Benzomalvin C undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the epoxide group and other functional groups in the molecule.

Substitution: This compound can undergo substitution reactions, particularly at the epoxide group and other reactive sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzomalvin C is characterized by its molecular formula C24H19N3O2 and a molecular weight of 381.43 g/mol. It appears as a white solid with a melting point between 105-115 °C and a boiling point of approximately 599.3 °C . Its structure is similar to other benzodiazepines, which contributes to its biological activity.

Inhibition of Substance P Receptor (NK1)

This compound has been identified as an antagonist of the neurokinin-1 (NK1) receptor, which plays a crucial role in pain perception and neurogenic inflammation. The compound inhibits the binding of substance P to NK1 receptors in various species, including humans, guinea pigs, and rats, with inhibition constants (Kis) ranging from 12 to 43 μM . This activity suggests potential applications in pain management and inflammatory conditions.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Recent studies have demonstrated that this compound exhibits inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. In vitro assays have shown that this compound can inhibit IDO activity with an IC50 value of approximately 21.4 μM . This property positions this compound as a candidate for enhancing the efficacy of cancer therapies by modulating immune responses.

Research Applications

The exploration of this compound's biosynthetic pathways has been facilitated by advanced molecular genetic techniques. Researchers have utilized fungal artificial chromosomes with metabolomic scoring (FAC-MS) to dissect the biosynthetic genes responsible for producing this compound . This approach has led to the identification of key enzymes involved in its synthesis, enhancing our understanding of fungal metabolite production.

Case Study 1: Pain Management

In a study investigating the analgesic properties of Benzomalvin derivatives, researchers found that compounds similar to this compound effectively reduced pain responses in animal models by antagonizing NK1 receptors. The results indicate that these compounds could serve as novel analgesics for chronic pain management .

Case Study 2: Cancer Therapy Enhancement

A separate study focused on the IDO inhibitory effects of this compound demonstrated that co-administration with conventional chemotherapy improved tumor response rates in murine models. This finding suggests that this compound may enhance the therapeutic efficacy of existing cancer treatments by inhibiting immune suppression mediated by IDO .

Mecanismo De Acción

Benzomalvin C exerts its effects primarily through its interaction with the NK1 receptor and IDO. As an NK1 receptor antagonist, it inhibits the binding of substance P, a neuropeptide involved in pain transmission and inflammation . Additionally, its inhibition of IDO reduces the conversion of tryptophan to kynurenine, a pathway that contributes to immune suppression in cancer . The molecular targets and pathways involved include the NK1 receptor signaling pathway and the IDO-mediated tryptophan metabolism pathway .

Comparación Con Compuestos Similares

Benzomalvin C is unique among benzomalvins due to the presence of an epoxide group at C-19 and C-20 . Similar compounds include:

Benzomalvin A: Lacks the epoxide group and has different biological activities.

Benzomalvin B: Similar structure but different stereochemistry and biological properties.

Benzomalvin E: Another benzodiazepine-quinazolinone with distinct structural features and activities. The uniqueness of this compound lies in its specific structural modifications and its dual activity as an NK1 receptor antagonist and IDO inhibitor

Propiedades

Número CAS |

157047-98-8 |

|---|---|

Fórmula molecular |

C24H17N3O3 |

Peso molecular |

395.4 g/mol |

Nombre IUPAC |

(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |

InChI |

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |

Clave InChI |

TWDKBDSVUUKABK-YKSBVNFPSA-N |

SMILES |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

SMILES isomérico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |

SMILES canónico |

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |

Apariencia |

A solid |

Pictogramas |

Acute Toxic; Environmental Hazard |

Sinónimos |

benzomalvin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.